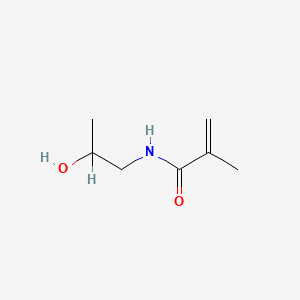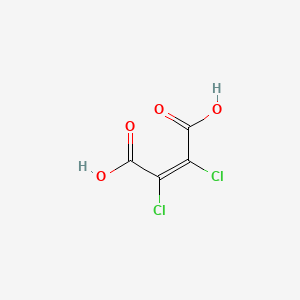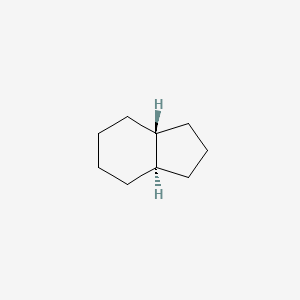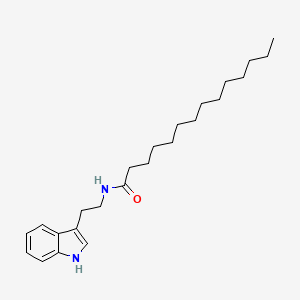
N-(2-Hydroxypropyl)methacrylamid
Übersicht
Beschreibung
N-(2-Hydroxypropyl)methacrylamid ist ein Monomer, das zur Synthese von Poly(this compound), einem Polymer, das für seine Wasserlöslichkeit, Biokompatibilität und nicht-immunogenen Eigenschaften bekannt ist, verwendet wird . Diese Verbindung hat in den Bereichen der Wirkstoffabgabe und biomedizinischen Anwendungen aufgrund ihrer Fähigkeit, die therapeutische Wirksamkeit zu verbessern und Nebenwirkungen zu begrenzen, erhebliche Aufmerksamkeit erregt .
Wissenschaftliche Forschungsanwendungen
N-(2-Hydroxypropyl)methacrylamide has a wide range of scientific research applications:
Wirkmechanismus
Target of Action
N-(2-Hydroxypropyl)methacrylamide (HPMA) is primarily used as a carrier for low molecular weight drugs, especially anti-cancer chemotherapeutic agents . It interacts with the most abundant proteins in human blood plasma—namely, human serum albumin (HSA), immunoglobulin G (IgG), fibrinogen (Fbg), and apolipoprotein (Apo) E4 and A1 . The primary targets of HPMA are therefore these plasma proteins.
Mode of Action
HPMA copolymers interact weakly with these plasma proteins . The copolymers are designed to be internalized by cells via pinocytosis . Once inside the cells, the drug is released from the copolymer by lysosomal enzymes .
Biochemical Pathways
It is known that the copolymer-drug conjugates can alter the circulation of nanoparticles in the bloodstream, which can affect the anticancer efficiency of the entire nanoparticle drug delivery system .
Pharmacokinetics
HPMA has radically different pharmacokinetics compared to free doxorubicin . It has a distribution half-life of 1.8 hours and an elimination half-life averaging 93 hours . The copolymer-drug conjugates are stable in plasma, protecting the drug from degradation and resulting in improved efficacy due to increased drug circulation times .
Result of Action
The result of HPMA’s action is primarily seen in its role as a drug delivery system. For example, gemcitabine-loaded HPMA polymer pro-drug was found to be toxic to 2D cultures of MIA PaCa-2 cells and also in reducing the volume of MIA PaCa-2 spheroids . This indicates that HPMA can effectively deliver drugs to target cells, enhancing their therapeutic effect.
Action Environment
The action of HPMA is influenced by the physiological environment. For instance, the copolymer-drug conjugates are stable in the bloodstream (pH 7.4) but can respond to the weakly acidic environment of tumor tissues (pH 6.5) by breaking down to expose the positive charge of guanidine groups . This property allows HPMA to adapt to different physiological environments, enhancing its drug delivery efficiency.
Biochemische Analyse
Biochemical Properties
N-(2-Hydroxypropyl)methacrylamide plays a crucial role in biochemical reactions, primarily as a component of drug delivery systems. It interacts with various enzymes, proteins, and other biomolecules. For instance, N-(2-Hydroxypropyl)methacrylamide-based copolymers have been shown to interact with human serum albumin, immunoglobulin G, fibrinogen, and apolipoproteins E4 and A1 . These interactions are generally weak and do not result in the formation of a protein corona, thereby maintaining the efficiency of the drug delivery system .
Cellular Effects
N-(2-Hydroxypropyl)methacrylamide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that N-(2-Hydroxypropyl)methacrylamide-based polymers are well-tolerated in cancer cell lines and macrophages . They are rapidly internalized in 2D cell cultures and efficiently transported to the center of dense pancreatic cancer 3D spheroids . Additionally, these polymers have been found to reduce the volume of pancreatic cancer spheroids, indicating their potential in cancer therapy .
Molecular Mechanism
The molecular mechanism of N-(2-Hydroxypropyl)methacrylamide involves its interaction with biomolecules at the molecular level. It binds to plasma proteins, such as human serum albumin, through weak interactions that do not form a protein corona . This binding alters the circulation of nanoparticles in the bloodstream, enhancing the anticancer efficiency of the drug delivery system . Additionally, N-(2-Hydroxypropyl)methacrylamide copolymers can form supramolecular nanoparticles, which demonstrate slower blood clearance and more effective tumor accumulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2-Hydroxypropyl)methacrylamide change over time. The compound is stable and does not cause short-term adverse effects in healthy mice following systemic injection Studies have shown that N-(2-Hydroxypropyl)methacrylamide-based polymers labeled with radiolabels can be tracked for their distribution in organs of healthy and tumor-bearing mice .
Dosage Effects in Animal Models
The effects of N-(2-Hydroxypropyl)methacrylamide vary with different dosages in animal models. For example, in a collagen-induced arthritis mouse model, N-(2-Hydroxypropyl)methacrylamide copolymer-dexamethasone conjugate demonstrated superior anti-inflammatory efficacy compared to an equivalent dose of free dexamethasone . The conjugate also averted the adverse effects of glucocorticoids on systemic bone loss, supporting its utility in clinical development for rheumatoid arthritis .
Metabolic Pathways
N-(2-Hydroxypropyl)methacrylamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into polymeric drug delivery systems . The compound’s hydrophilic nature and ability to form stable conjugates make it an ideal candidate for enhancing the solubility and bioavailability of therapeutic agents .
Transport and Distribution
N-(2-Hydroxypropyl)methacrylamide is efficiently transported and distributed within cells and tissues. It is rapidly internalized in cell cultures and transported to the center of dense pancreatic cancer spheroids . The compound’s ability to form supramolecular nanoparticles enhances its tumor accumulation and prolongs its circulation time in the bloodstream .
Subcellular Localization
The subcellular localization of N-(2-Hydroxypropyl)methacrylamide affects its activity and function. Studies have shown that N-(2-Hydroxypropyl)methacrylamide copolymer conjugates can be directed to specific subcellular compartments, such as the nucleus, using nuclear localization sequences . This targeted delivery enhances the chemotherapeutic activity of the conjugates, making them more effective in cancer therapy .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
N-(2-Hydroxypropyl)methacrylamid kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Ansatz beinhaltet die Reaktion von Methacryloylchlorid mit 2-Amino-1-propanol in Gegenwart einer Base wie Natriumcarbonat in einem organischen Lösungsmittel wie Dichlormethan . Ein weiteres Verfahren beinhaltet die reversible Additions-Fragmentierungs-Kettenübertragungspolymerisation (RAFT), die die Herstellung von hyperverzweigten Polymeren mit einer Reihe von Molmassen und Partikelgrößen ermöglicht .
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound beinhaltet typischerweise großtechnische Polymerisationsverfahren. Das RAFT-Polymerisationsverfahren ist besonders beliebt, da es Polymere mit kontrollierten Molekulargewichten und niedriger Polydispersität produzieren kann . Dieses Verfahren ermöglicht auch die Einarbeitung verschiedener funktioneller Gruppen, wodurch es sich für die Produktion von Wirkstoffabgabesystemen und anderen biomedizinischen Anwendungen eignet .
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-(2-Hydroxypropyl)methacrylamid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Polymerisation: Diese Verbindung wird hauptsächlich in Polymerisationsreaktionen verwendet, um Poly(this compound) zu bilden.
Substitution: Es kann Substitutionsreaktionen eingehen, bei denen die Hydroxylgruppe durch andere funktionelle Gruppen ersetzt wird.
Gängige Reagenzien und Bedingungen
Polymerisation: Reagenzien wie Azobisisobutyronitril (AIBN) werden üblicherweise als Initiatoren im Polymerisationsprozess verwendet.
Substitution: Reagenzien wie Methacryloylchlorid und Basen wie Natriumcarbonat werden in Substitutionsreaktionen verwendet.
Hauptprodukte, die gebildet werden
Poly(this compound): Das Hauptprodukt, das durch Polymerisation gebildet wird, ist bekannt für seine Biokompatibilität und Verwendung in Wirkstoffabgabesystemen.
Funktionalisierte Polymere: Substitutionsreaktionen können Polymere mit verschiedenen funktionellen Gruppen ergeben, wodurch ihre Anwendbarkeit in verschiedenen Bereichen verbessert wird.
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:
Wirkmechanismus
Der Mechanismus, durch den this compound seine Wirkung entfaltet, erfolgt hauptsächlich über seine polymere Form. Das Polymer Poly(this compound) verbessert die Wirkstoffabgabe, indem es die Löslichkeit und Stabilität von therapeutischen Wirkstoffen erhöht . Es erleichtert auch die passive Anlagerung an Tumore über den erhöhten Permeabilitäts- und Retentions-Effekt (EPR), wodurch eine höhere Anreicherung des Medikaments im Tumorgewebe ermöglicht wird . Die Biokompatibilität und nicht-immunogenen Eigenschaften des Polymers tragen zusätzlich zu seiner Wirksamkeit in biomedizinischen Anwendungen bei .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Methacrylamid: Ein weiteres Methacrylamid-Derivat, das bei der Synthese von Hydrogelen und Polymermaterialien verwendet wird.
2-Hydroxypropylmethacrylat: Eine ähnliche Verbindung, die bei der Produktion von Hydrogelen und Kontaktlinsen verwendet wird.
Einzigartigkeit
N-(2-Hydroxypropyl)methacrylamid zeichnet sich durch seine einzigartige Kombination aus Hydrophilie, Biokompatibilität und nicht-immunogenen Eigenschaften aus . Diese Eigenschaften machen es besonders gut geeignet für Anwendungen in der Wirkstoffabgabe, wo es die therapeutische Wirksamkeit verbessern und die Nebenwirkungen verschiedener Medikamente reduzieren kann . Zusätzlich zeichnet es sich durch seine Fähigkeit aus, Polymere mit kontrollierten Molekulargewichten und funktionellen Gruppen zu bilden, was es von anderen ähnlichen Verbindungen abhebt .
Eigenschaften
IUPAC Name |
N-(2-hydroxypropyl)-2-methylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5(2)7(10)8-4-6(3)9/h6,9H,1,4H2,2-3H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPYIWASQZGASP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
40704-75-4 | |
| Record name | Poly[N-(2-hydroxypropyl)methacrylamide] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40704-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30944024 | |
| Record name | N-(2-Hydroxypropyl) methacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30944024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21442-01-3, 40704-75-4 | |
| Record name | N-(2-Hydroxypropyl)methacrylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021442013 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Duxon | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040704754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Hydroxypropyl) methacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30944024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-Hydroxypropyl)methacrylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(2-HYDROXYPROPYL)METHACRYLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3F262Z4E0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of HPMA?
A1: The molecular formula of HPMA is C7H13NO2, and its molecular weight is 143.18 g/mol.
Q2: Does HPMA exhibit any unique solution properties?
A: While HPMA homopolymers are generally water-soluble, their solution behavior can be modified through copolymerization. For instance, incorporating alkyl methacrylates with HPMA can lead to lower critical solution temperature (LCST) behavior in aqueous solutions. []
Q3: Can HPMA be used to embed tissue samples for MALDI mass spectrometry imaging?
A: Yes, well-defined HPMA polymers synthesized via RAFT polymerization can serve as a tissue-embedding medium compatible with MALDI-MSI. Traditional media often interfere with ionization, but HPMA minimizes ion suppression and background peaks. []
Q4: What makes HPMA suitable for drug delivery applications?
A: HPMA is a biocompatible, non-immunogenic polymer [] that can be conjugated to various drugs. These conjugates exhibit altered pharmacokinetics, leading to prolonged circulation times and enhanced tumor accumulation through the enhanced permeability and retention (EPR) effect. [, , ]
Q5: How does HPMA copolymer conjugation affect the pharmacokinetics of doxorubicin?
A: HPMA copolymer conjugation dramatically alters doxorubicin's pharmacokinetics. While free doxorubicin has a short half-life, HPMA copolymer-doxorubicin conjugates, such as FCE28068 and FCE28069, exhibit significantly longer elimination half-lives, averaging 93 hours. []
Q6: Can HPMA copolymers be designed to target specific cell types?
A: Yes, HPMA copolymers can be engineered for targeted drug delivery. For example, conjugating galactosamine to HPMA copolymer-doxorubicin conjugates promotes hepatocyte-specific targeting via the asialoglycoprotein receptor. [, ]
Q7: Can the molecular weight of HPMA copolymers impact their targeting efficiency?
A: Yes, molecular weight is a critical factor. Studies with HPMA copolymer-dexamethasone conjugates in an arthritis rat model demonstrated that higher molecular weight conjugates exhibited enhanced arthrotropism, indicating preferential accumulation in the joints. []
Q8: How is drug release controlled in HPMA copolymer-drug conjugates?
A: Drug release can be controlled by incorporating specific linkers between the HPMA copolymer and the drug. These linkers can be designed for enzymatic cleavage, such as by lysosomal enzymes [, ] or cathepsin K. [, ], or for pH-sensitive cleavage within the acidic tumor microenvironment. []
Q9: Has the efficacy of HPMA copolymer-drug conjugates been demonstrated in vivo?
A: Yes, studies with HPMA copolymer-drug conjugates have shown significant antitumor activity in vivo, often exceeding the efficacy of free drugs. For instance, HPMA copolymer-paclitaxel and HPMA copolymer-gemcitabine conjugates demonstrated complete tumor regression in an ovarian cancer model. []
Q10: Are there any imaging techniques suitable for tracking HPMA copolymer-drug conjugates in vivo?
A: Yes, radiolabeling with iodine-123 allows for gamma scintigraphy imaging of HPMA copolymer-drug conjugates, enabling real-time monitoring of their biodistribution and tumor accumulation. [] Additionally, multispectral optical imaging has been employed to track dual-labeled HPMA copolymers, providing insights into both polymer and drug model biodistribution. []
Q11: What is the impact of incorporating hydrophobic groups into HPMA copolymers?
A: Incorporating hydrophobic groups can influence the biorecognition of HPMA copolymers. For example, adding hydrophobic side-chains to fucosylamine-containing HPMA copolymers increased their non-specific binding to Tetragonolobus purpureas lectin. []
Q12: Are there any limitations to using HPMA copolymers for drug delivery?
A: Despite their potential, HPMA copolymer-drug conjugates, particularly first-generation designs, have shown limited therapeutic efficacy in clinical trials despite their reduced toxicity. [, ] This highlights the need for continued research and optimization of these systems, focusing on factors such as molecular weight, linker design, and drug selection, to maximize their therapeutic potential.
Q13: How are HPMA polymers typically synthesized?
A: HPMA polymers can be synthesized through various methods, including conventional free radical polymerization, controlled radical polymerization techniques like RAFT, and ring-opening polymerization. [, , , , , ]
Q14: What are the advantages of using RAFT polymerization for HPMA synthesis?
A: RAFT polymerization offers precise control over molecular weight, dispersity, and architecture of HPMA polymers, enabling the synthesis of well-defined linear, diblock, and star-shaped structures for various applications. [, , , ]
Q15: How can HPMA polymers be modified post-polymerization?
A: Post-polymerization modification is crucial for introducing diverse functionalities into HPMA polymers. Common approaches include aminolysis of active ester-containing HPMA copolymers and thiol-ene reactions with allyl-functionalized HPMA. []
Q16: Can HPMA be used for surface modifications?
A: Yes, HPMA can be used to create antifouling coatings. One approach involves synthesizing poly(l-lysine)-poly(HPMA) bottlebrushes. The poly(l-lysine) backbone anchors onto surfaces through electrostatic interactions, while HPMA side chains impart antifouling properties. []
Q17: What is known about the toxicity of HPMA copolymers?
A: HPMA copolymers are generally considered non-toxic and non-immunogenic. [, ] Preclinical and clinical studies with HPMA copolymer-drug conjugates have shown significantly reduced toxicity compared to free drugs. [, , ]
Q18: Are HPMA copolymers biodegradable?
A: Biodegradability is a key consideration for biomaterials. While HPMA homopolymers are not readily biodegradable, incorporating degradable linkers or monomers into HPMA copolymers can promote their degradation into smaller, more readily excretable fragments. [, ]
Q19: What are the future directions for HPMA research?
A: Future research directions include developing more sophisticated HPMA copolymer-drug conjugates with enhanced targeting capabilities, improved drug release profiles, and combinatorial therapeutic approaches. [] Exploring HPMA's potential in areas like gene delivery, bioimaging, and tissue engineering is also of significant interest.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-methoxyethyl)-5-tetrazolyl]methyl]-2-methoxyphenol](/img/structure/B1200436.png)

![4-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile](/img/structure/B1200440.png)




![4-[(4-methoxyphenyl)formamido]butanoic acid](/img/structure/B1200448.png)


